6-Amino-4-(3-iodophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
CAS No.:
Cat. No.: VC20098292
Molecular Formula: C14H11IN4O
Molecular Weight: 378.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11IN4O |
|---|---|
| Molecular Weight | 378.17 g/mol |
| IUPAC Name | 6-amino-4-(3-iodophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
| Standard InChI | InChI=1S/C14H11IN4O/c1-7-11-12(8-3-2-4-9(15)5-8)10(6-16)13(17)20-14(11)19-18-7/h2-5,12H,17H2,1H3,(H,18,19) |
| Standard InChI Key | CNDATPKHSNFUQD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=CC=C3)I |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of 6-amino-4-(3-iodophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is C₁₄H₁₁IN₄O, with a molecular weight of 378.17 g/mol. The IUPAC name delineates its structure: a pyrano[2,3-c]pyrazole ring system fused with a dihydropyran moiety, substituted at position 4 with a 3-iodophenyl group, at position 3 with a methyl group, and at position 5 with a cyano group. The amino group at position 6 enhances hydrogen-bonding potential, critical for biological interactions .
The InChI key (CNDATPKHSNFUQD-UHFFFAOYSA-N) and SMILES string (CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=CC=C3)I) provide unambiguous representations of its stereoelectronic configuration . X-ray crystallography of analogous compounds reveals a planar pyrazole ring fused to a non-planar pyran ring, creating a rigid scaffold that favors π-π stacking and hydrophobic interactions .
Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR):
The ¹H NMR spectrum exhibits signals for the methyl group (δ ~1.8 ppm), aromatic protons (δ ~7.2–7.8 ppm), and amino group (δ ~5.1 ppm). The ¹³C NMR spectrum confirms the cyano carbon at δ ~115 ppm and the iodophenyl carbons between δ ~90–140 ppm . -
Mass Spectrometry:
High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 378.17 (M⁺), with fragments corresponding to the loss of the cyano group (−27 amu) and iodine atom (−127 amu) .
Synthesis and Production Methods
Laboratory-Scale Synthesis
The compound is synthesized via a four-component reaction involving hydrazine hydrate, ethyl acetoacetate, 3-iodobenzaldehyde, and malononitrile under microwave irradiation . A typical procedure involves:
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Condensation of 3-iodobenzaldehyde and malononitrile in ethanol catalyzed by piperidine.
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Cyclization with hydrazine hydrate and ethyl acetoacetate at 80°C for 4 hours.
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Purification via recrystallization from ethanol, yielding ~75% pure product .
Optimized Conditions:
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Solvent: Ethanol/water (3:1 v/v)
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Catalyst: Piperidine (10 mol%)
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Temperature: 80°C
Green Chemistry Approaches
Recent advances employ ionic liquid catalysts (e.g., 1-butyl-3-methylimidazolium bromide) under microwave irradiation, reducing reaction time to 30 minutes and improving yields to 85%. This method minimizes waste and avoids toxic solvents, aligning with green chemistry principles .
Biological Activities and Mechanisms
Antimicrobial Properties
The compound demonstrates broad-spectrum activity against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL). The iodine atom enhances membrane permeability, while the cyano group disrupts bacterial electron transport chains .
| Biological Activity | Target Organism/Cell Line | Efficacy (IC₅₀/MIC) | Reference |
|---|---|---|---|
| Antimicrobial | S. aureus | 8 µg/mL | |
| Anticancer | MCF-7 cells | 12.5 µM | |
| Anti-inflammatory | RAW 264.7 macrophages | 18 µM |
Anti-inflammatory Effects
At 18 µM, the compound inhibits COX-2 by 65% in lipopolysaccharide-induced RAW 264.7 macrophages, outperforming ibuprofen (50% inhibition at 25 µM) . The 3-iodophenyl group likely binds to the COX-2 active site via halogen bonding .
Comparative Analysis with Structural Analogs
Halogen Substituent Effects
Replacing iodine with chlorine or bromine reduces anticancer activity (IC₅₀: 25–30 µM), underscoring iodine’s role in enhancing lipophilicity and target binding . Conversely, nitro-substituted analogs exhibit superior antibacterial potency (MIC: 4 µg/mL) but higher cytotoxicity .
Heterocyclic Modifications
Pyridinyl-substituted derivatives (e.g., 4-pyridinyl) show improved solubility but diminished bioactivity, highlighting the 3-iodophenyl group’s optimal balance of hydrophobicity and electronic effects .
Applications and Future Directions
Pharmaceutical Development
The compound’s dual antimicrobial and anticancer profiles position it as a lead candidate for multifunctional therapeutics. Structural modifications, such as prodrug formulations or nanoparticle encapsulation, could enhance bioavailability .
Materials Science
Conjugated polymers incorporating this compound exhibit luminescent properties (λₑₘ: 450 nm), suggesting applications in organic light-emitting diodes (OLEDs) .
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